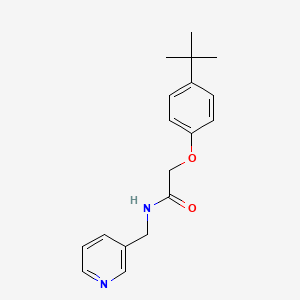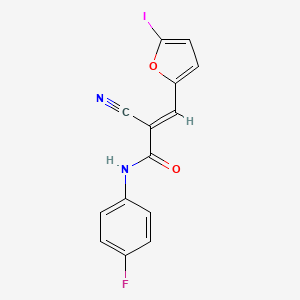
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells, a type of white blood cell that is involved in the immune response.
Wirkmechanismus
BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the activation and proliferation of B cells. BTK is activated by the binding of antigens to the B-cell receptor, which triggers a cascade of signaling events that ultimately lead to the activation of transcription factors that promote cell growth and survival. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide blocks this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a high affinity for BTK, with an IC50 (half-maximal inhibitory concentration) of 0.85 nM. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to be highly selective for BTK, with little or no activity against other kinases. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells and to suppress tumor growth in animal models. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is its relatively high cost, which may limit its use in some research settings. Another limitation is the lack of data on the long-term effects of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide on normal cells and tissues.
Zukünftige Richtungen
Future research on 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide may focus on several areas, including the development of new formulations and delivery methods to improve its pharmacokinetic properties, the evaluation of its efficacy in combination with other cancer therapies, and the identification of biomarkers that can predict response to 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide. Other potential applications of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide may include the treatment of autoimmune diseases and other disorders in which BTK plays a role. Overall, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide shows great promise as a tool for cancer research and as a potential therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This compound is then reacted with 3-pyridinemethanamine to form 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide, which is the final product. The synthesis of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been optimized to produce a high yield of the final product with high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential use in cancer therapy. BTK is overexpressed in several types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress tumor growth. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to be a potent and selective inhibitor of BTK, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-8-16(9-7-15)22-13-17(21)20-12-14-5-4-10-19-11-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEONYZJKYHLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)

![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)
![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)
![[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)
![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6083427.png)
![4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B6083449.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)